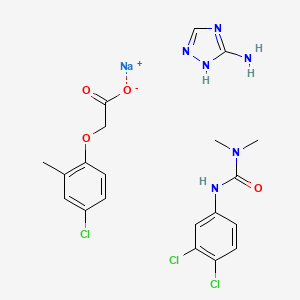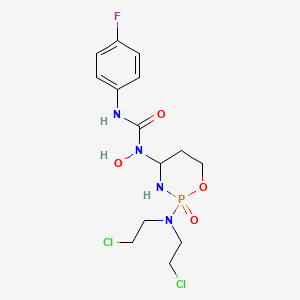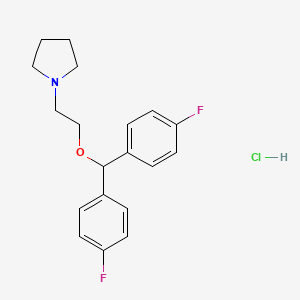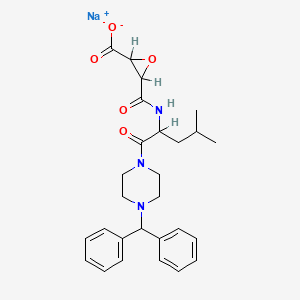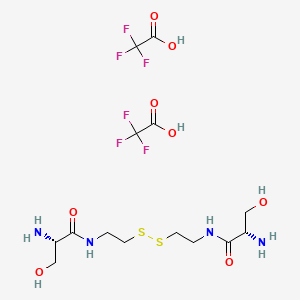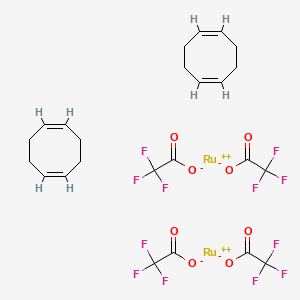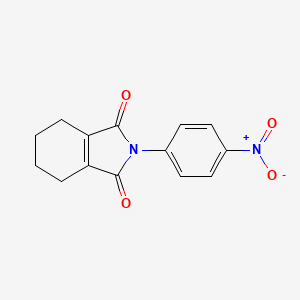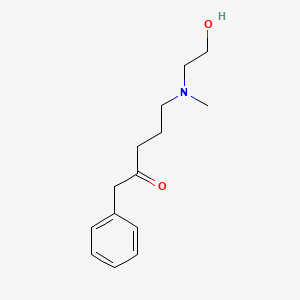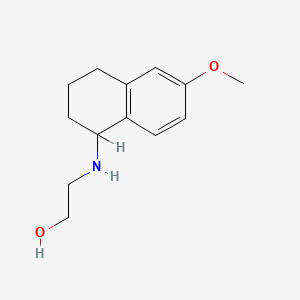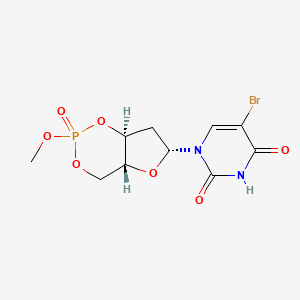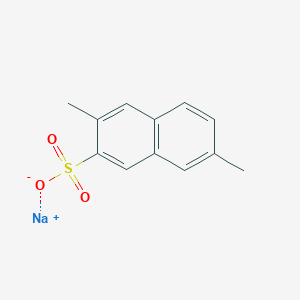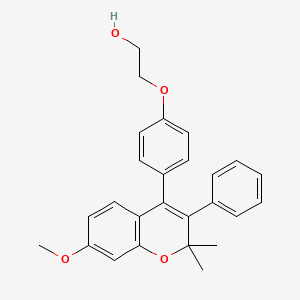![molecular formula C16H15N5O6 B12720060 4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide CAS No. 137881-92-6](/img/structure/B12720060.png)
4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide group, a hydrazinyl linkage, and a dinitrobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 3,5-dinitrobenzoyl chloride with hydrazine to form 3,5-dinitrobenzoyl hydrazine. This intermediate is then reacted with N,N-dimethylbenzamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation may produce various oxidized forms of the compound.
Scientific Research Applications
4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The dinitrobenzoyl moiety plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-diethylbenzamide: Similar in structure but with diethyl groups instead of dimethyl groups.
3,5-Dinitrobenzoyl hydrazine: Lacks the benzamide group, making it less complex.
N,N-Dimethylbenzamide: Does not contain the dinitrobenzoyl or hydrazinyl groups.
Uniqueness
4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
137881-92-6 |
|---|---|
Molecular Formula |
C16H15N5O6 |
Molecular Weight |
373.32 g/mol |
IUPAC Name |
4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H15N5O6/c1-19(2)16(23)10-3-5-12(6-4-10)17-18-15(22)11-7-13(20(24)25)9-14(8-11)21(26)27/h3-9,17H,1-2H3,(H,18,22) |
InChI Key |
MYBNKGZKODOFRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


